REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](O)(=O)[CH3:8].S([O-])([O-])(=O)=O.[Mg+2].[O:17]1[CH:22]([C:23]([OH:25])=[O:24])[CH2:21][NH:20][C:19]2[CH:26]=[CH:27][CH:28]=[CH:29][C:18]1=2.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClC(Cl)C>[CH:1]1([N:20]2[CH2:21][CH:22]([C:23]([O:25][CH2:7][CH3:8])=[O:24])[O:17][C:18]3[CH:29]=[CH:28][CH:27]=[CH:26][C:19]2=3)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
0.94 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0.94 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
O1C2=C(NCC1C(=O)O)C=CC=C2
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 25° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with half-saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the product by flash column chromatography (10% EtOAc/hexane)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1C2=C(OC(C1)C(=O)OCC)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |